4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid
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Description
4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid, also known as CA-074, is a potent and selective inhibitor of cathepsin B. Cathepsin B is a cysteine protease that plays a crucial role in various physiological and pathological processes, including cancer, inflammation, and neurodegenerative diseases.
Scientific Research Applications
Synthesis and Chemical Applications
4-Aralkyl-5-aryl-3-hydroxy-2(5H)-furanones, derived from 4-aryl-2-oxobutanoic acids, show potential in synthesizing various chemical structures, such as quinoxalines and azauracils, through a series of reactions and transformations (Labib et al., 1988). This indicates a broad range of applications in chemical synthesis and pharmaceuticals.
Optical Properties for Disease Diagnosis
A novel fluorescent probe based on a derivative of 4-oxobutanoic acid has been developed for detecting β-amyloids, demonstrating a high affinity towards these aggregates. This is particularly significant for the molecular diagnosis of Alzheimer’s disease, highlighting its potential in medical imaging and diagnostics (Fa et al., 2015).
Molecular Structure and Electronic Studies
The molecular docking and vibrational, structural, electronic, and optical studies of derivatives of 4-oxobutanoic acid provide insight into their stability and reactivity. These studies are crucial in the development of new materials, particularly for nonlinear optical applications (Vanasundari et al., 2018).
Catalytic Synthesis in Green Chemistry
The catalyzed synthesis of 4H-isoxazol-5-ones from ethyl 3-oxobutanoate, a derivative of 4-oxobutanoic acid, in the presence of boric acid demonstrates an efficient, green, and high-yield method. This contributes to the field of green chemistry and sustainable synthesis methods (Kiyani & Ghorbani, 2015).
Antioxidant Properties in Pharmacology
The antioxidant properties of new 4-hydroxycoumarin derivatives, related to 4-oxobutanoic acid, were investigated, showing promising results in the medical and pharmacological fields. These derivatives could potentially be used in therapies targeting oxidative stress-related diseases (Stanchev et al., 2009).
properties
IUPAC Name |
4-(2-cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c15-9-10-4-1-2-5-11(10)17-13(19)8-12(14(20)21)16-6-3-7-18/h1-2,4-5,12,16,18H,3,6-8H2,(H,17,19)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBHRPIYQOJJFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)CC(C(=O)O)NCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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